molecular formula C15H20O B8452824 4-(1-Octynyl)benzyl alcohol CAS No. 99209-58-2

4-(1-Octynyl)benzyl alcohol

Cat. No. B8452824
CAS RN: 99209-58-2
M. Wt: 216.32 g/mol
InChI Key: IHBMTVYQQSKGRQ-UHFFFAOYSA-N
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Patent
US04699995

Procedure details

To a solution of 4-(1-octynyl)benzaldehyde (15 g, 0.07 mole from example 4) in ethanol (200 ml) was added sodium borohydride (1.32 g, 0.035 mole) in ethanol and the mixture was stirred for 5 minutes until no further aldehyde remained. The solution was concentrated, ether was added and the solution was washed with water and dried (MgSO4). Evaporation gave an oil which was chromatographed on silica eluting with dichloromethane to give 12.5 g (82%) of the alcohol as an oil, νmax (film) 815, 840, 1020, 1040, 1510, 2220, 3300 cm-1 ; δ(CDCl3) 0.88 (3H, distorted t, terminal CH3), 1.1-1.8 (8H, m, alkylene chain), 2.2 (1H exchangeable, OH), 2.36 (2H, t, J 7 Hz, CH2 --C≡C), 4.56 (2H, s, CH2O), 7.3 (4H, ABq, aromatics). M+ 216.1524 (C15H20O requires, 216.1514).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:16]=[CH:15][C:12]([CH:13]=[O:14])=[CH:11][CH:10]=1)#[C:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[BH4-].[Na+]>C(O)C>[C:1]([C:9]1[CH:10]=[CH:11][C:12]([CH2:13][OH:14])=[CH:15][CH:16]=1)#[C:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(#CCCCCCC)C1=CC=C(C=O)C=C1
Name
Quantity
1.32 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
ADDITION
Type
ADDITION
Details
ether was added
WASH
Type
WASH
Details
the solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Evaporation
CUSTOM
Type
CUSTOM
Details
gave an oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica eluting with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
C(#CCCCCCC)C1=CC=C(CO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.